molecular formula C13H14NO+ B14222707 6-Acetyl-1-ethylquinolin-1-ium CAS No. 503854-82-8

6-Acetyl-1-ethylquinolin-1-ium

Cat. No.: B14222707
CAS No.: 503854-82-8
M. Wt: 200.26 g/mol
InChI Key: VYGFNOVLAPAGNM-UHFFFAOYSA-N
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Description

6-Acetyl-1-ethylquinolin-1-ium is a synthetic quinolinium salt of significant interest in medicinal chemistry and biochemical research. Quinolinium compounds are a privileged scaffold in drug discovery, known to exhibit a broad spectrum of biological activities due to their unique physicochemical properties . This particular derivative features a quinoline core that is substituted with an acetyl group at the 6-position and an ethyl group on the nitrogen atom, forming a quaternary ammonium salt. The structure suggests potential as a key intermediate for the synthesis of more complex molecules or for direct biological evaluation. Research into analogous 1-ethylquinolinium compounds indicates utility in the development of novel salts for various applications, as explored in patent literature . Furthermore, the acetyl substituent is a functional group of high value; similar acetyl-substituted dihydroquinoline scaffolds have been recently investigated as potent, nanomolar-range inhibitors of kinases such as DYRK1A and CLK1, which are emerging therapeutic targets for neurodegenerative conditions like Alzheimer's disease . The structural features of this compound make it a promising candidate for researchers exploring new chemical entities in neuroscience, oncology, and infectious disease, particularly for studying enzyme inhibition mechanisms and structure-activity relationships (SAR). This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

503854-82-8

Molecular Formula

C13H14NO+

Molecular Weight

200.26 g/mol

IUPAC Name

1-(1-ethylquinolin-1-ium-6-yl)ethanone

InChI

InChI=1S/C13H14NO/c1-3-14-8-4-5-12-9-11(10(2)15)6-7-13(12)14/h4-9H,3H2,1-2H3/q+1

InChI Key

VYGFNOVLAPAGNM-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC=CC2=C1C=CC(=C2)C(=O)C

Origin of Product

United States

Chemical Reactivity and Transformational Pathways of 6 Acetyl 1 Ethylquinolin 1 Ium

Annulation Reactions Involving N-Alkyl Quinolinium Salts

N-alkyl quinolinium salts, including 6-Acetyl-1-ethylquinolin-1-ium, are versatile building blocks in the construction of fused heterocyclic systems. These reactions, known as annulation reactions, involve the formation of a new ring fused to the quinoline (B57606) core. The reactivity of the quinolinium salt is often initiated by deprotonation at the C2 or C4 position, generating a highly reactive quinolinium ylide intermediate.

The cycloaddition of N-alkylquinolinium salts with various unsaturated partners like alkenes, alkynes, and arynes is a cornerstone of quinoline chemistry. semanticscholar.org These reactions typically proceed through a [3+2] cycloaddition pathway, leading to the formation of nitrogen-containing fused heterocyclic skeletons. semanticscholar.org For instance, the reaction of quinolinium salts with electron-deficient alkenes, such as arylidene malononitriles, in the presence of a base like triethylamine, yields pyrrolo[1,2-a]quinoline (B3350903) derivatives with high regio- and stereoselectivity. semanticscholar.org Similarly, N-methylmaleimide can be used as a dipolarophile to create tetracyclic scaffolds. semanticscholar.org

The versatility of this approach extends to reactions with alkynes and arynes. Rhodium-catalyzed multicomponent and regiodivergent cycloadditions of quinolines with these partners have been developed, further expanding the synthetic utility of quinolinium salts. semanticscholar.org

Table 1: Examples of Annulation Reactions with N-Alkyl Quinolinium Salts

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Ref
N-alkyl quinolinium salt Arylidene malononitriles Triethylamine Pyrrolo[1,2-a]quinoline semanticscholar.org
N-alkyl quinolinium salt N-methylmaleimide Triethylamine Tetracyclic scaffolds semanticscholar.org

A significant class of reactions involving N-alkyl quinolinium salts is the [3+2] cycloaddition. semanticscholar.orgsciencegate.app In this process, the quinolinium salt acts as a three-atom component, reacting with a two-atom component (the dipolarophile) to form a five-membered ring. Deprotonation of the quinolinium salt with a base generates a quinolinium ylide, which is formally an azomethine ylide. sciencegate.app This ylide then undergoes a 1,3-dipolar cycloaddition with an electron-poor alkene. sciencegate.app

These reactions are known for their high degree of regio- and stereoselectivity, often yielding a single isomer of the pyrroloquinoline product. sciencegate.app The resulting pyrroloquinoline derivatives can be further modified through various chemical transformations, including Suzuki-Miyaura coupling, reduction, or oxidation reactions. researchgate.net

The reactivity of N-alkyl quinolinium salts extends to reactions with carbonyl compounds and nitrogen-containing species. For example, the triethylamine-promoted cycloaddition reaction of N-phenacylquinolinium bromide with 1,3-indanedione results in the formation of functionalized dihydropyrrolo[1,2-a]quinolines. sioc-journal.cn Furthermore, a three-component reaction involving N-substituted quinolinium salts, aromatic aldehydes, and 1,3-indanedione can produce spiro[indene-2,3'-pyrrolo[1,2-a]quinolone]s with good yields and high diastereoselectivity. sioc-journal.cn

Quinolinium salts also react with amines and enamines. semanticscholar.org These reactions provide pathways to various nitrogen-containing fused heterocyclic systems, highlighting the broad applicability of quinolinium salts in heterocyclic synthesis. semanticscholar.org

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

Role of the Acetyl Group in Further Functionalization

The acetyl group at the C6 position of this compound is not merely a passive substituent. It plays a crucial role in directing further chemical transformations and serves as a handle for introducing additional functional groups. researchgate.net

The acetyl group can undergo a variety of chemical conversions. For instance, it can be reduced to an ethyl group or an alcohol, oxidized to a carboxylic acid, or serve as a point of attachment for other molecular fragments through reactions at the carbonyl carbon or the adjacent methyl group. These transformations allow for the synthesis of a wide array of derivatives with potentially diverse chemical and physical properties.

A key transformation of the acetyl group is its conversion to an enaminone. Enaminones are versatile intermediates in organic synthesis, known for their participation in various cyclization reactions to form heterocyclic compounds. researchgate.netmdpi.com The formation of an enaminone from this compound can be achieved by reacting it with dimethylformamide dimethylacetal (DMF-DMA). mdpi.com

The resulting enaminone is a valuable synthon. For example, it can undergo heteroannulation reactions with compounds like 6-aminouracil (B15529) in acidic conditions to form complex fused heterocyclic systems such as pyrido[2,3-d]pyrimidines. mdpi.com These subsequent cyclizations are pivotal in the construction of intricate molecular architectures, often found in biologically active molecules. researchgate.net The ability to form enaminones and engage them in further cyclization reactions significantly enhances the synthetic utility of this compound. researchgate.netrsc.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Arylidene malononitriles
N-methylmaleimide
Pyrrolo[1,2-a]quinoline
N-phenacylquinolinium bromide
1,3-indanedione
Dihydropyrrolo[1,2-a]quinolines
Spiro[indene-2,3'-pyrrolo[1,2-a]quinolone]s
Enaminone
Dimethylformamide dimethylacetal
6-aminouracil
Pyrido[2,3-d]pyrimidine

Conversions of the Acetyl Functionality to Other Derivatives

Ylide Chemistry and Its Application in Quinolinium Systems

The chemistry of quinolinium ylides is a rich and versatile field, enabling the synthesis of complex heterocyclic structures. Quinolinium salts, such as this compound, are precursors to quinolinium ylides, which are typically generated in situ through deprotonation. nih.gov The acetyl group at the C-6 position plays a crucial role in stabilizing the corresponding ylide. Upon treatment with a base, the methyl group of the acetyl moiety can be deprotonated to form a stabilized enolate-type ylide. This ylide is a 1,3-dipole and can participate in a variety of cycloaddition reactions.

Formally, these species can be described as azomethine ylides, where the positive charge on the nitrogen atom of the quinoline ring allows the exocyclic carbon to act as a nucleophile. nih.gov The generation of these transient intermediates from quinolinium salts and their subsequent reactions provide a powerful tool for constructing fused pyrrolidine (B122466) rings. nih.govresearchgate.net

One of the most significant applications of quinolinium ylides is their participation in [3+2] dipolar cycloaddition reactions with electron-deficient alkenes. nih.govresearchgate.net This process involves the reaction of the in-situ generated ylide with a dipolarophile to form a five-membered ring fused to the quinoline core, yielding pyrrolo[1,2-a]quinoline derivatives. These reactions often proceed with high regio- and stereoselectivity. nih.gov

Furthermore, quinolinium salts can react with transient ylides generated from other sources. For instance, palladium-catalyzed decomposition of diazo compounds in the presence of anilines generates ammonium (B1175870) ylides, which can be trapped by quinolinium salts through a 1,4-conjugate addition to yield 1,4-dihydroquinoline (B1252258) derivatives. acs.org Copper-catalyzed reactions of quinolines with diazo compounds can also generate quinolinium ylides in situ, which then react with alkenes to form indolizine (B1195054) derivatives. acs.org

Quinolinium 1,4-zwitterions, another class of ylides, undergo various cyclization reactions. mdpi.com For example, they can participate in cascade (2+1)/(5+1) cycloadditions with sulfur ylides to produce complex polycyclic systems like cyclopropane-fused pyrazino[1,2-a]quinolines. mdpi.com

The reactivity of the ylide derived from this compound would be influenced by the electronic nature of the acetyl group, which stabilizes the negative charge and makes the ylide readily accessible for these synthetic transformations.

Table 1: Representative Reactions Involving Quinolinium Ylides

Reaction TypeReactantsCatalyst/ConditionsProduct TypeRef.
[3+2] Dipolar CycloadditionQuinolinium Salt, Electron-Poor AlkeneTriethylaminePyrrolo[1,2-a]quinoline nih.gov
1,4-Conjugate AdditionQuinolinium Salt, Diazo Compound, AnilinePalladium Catalyst1,4-Dihydroquinoline acs.org
Three-Component ReactionQuinoline, Diazo Compound, AlkeneCopper CatalystIndolizine acs.org
Cascade (2+1)/(5+1) CycloadditionQuinolinium 1,4-Zwitterion, Sulfur YlideNaH in DMFCyclopropane-fused pyrazino[1,2-a]quinoline mdpi.com
1,3-Dipolar CycloadditionQuinolinium Salt, Ethyl PropiolateBasic MediumPyrroloquinoline nih.gov

Ring Expansion and Other Rearrangement Reactions

Quinolinium salts are susceptible to a variety of ring expansion and rearrangement reactions, which provide pathways to larger or more complex heterocyclic frameworks. These transformations often involve the dearomatization of the quinoline ring system.

A significant ring expansion reaction involves the conversion of quinolinium salts into azepine derivatives. This transformation can be achieved through a 1,2-dearomative ring expansion using diazoacetate-derived Grignard reagents or via a silver-catalyzed 1,4-dearomative ring expansion, leading to multifused azepine structures with a high degree of regioselectivity. mdpi.com These methods effectively insert a carbon atom into the quinoline core to form a seven-membered ring.

Conversely, the formation of quinolinium salts can be achieved through the ring expansion of smaller N-heterocycles. For example, a photochemically mediated one-carbon ring expansion of N-substituted indoles using arylchlorodiazirines as carbene precursors yields quinolinium salts. nih.govnih.gov This process highlights the synthetic relationship between indoles and the quinolinium framework and suggests that under certain conditions, a reverse reaction—a ring contraction—might be envisaged, although it is less common.

Besides direct ring expansion, quinolinium salts can undergo other types of rearrangements. An unexpected dearomative periphery modification of quinolinium salts has been reported, leading to the formation of structurally complex and crowded pyrrolidine–tetrahydroquinoline polycyclic systems. acs.org This transformation demonstrates that the quinoline core can serve as a scaffold for building intricate three-dimensional structures through rearrangement pathways that are controlled by substituents on the starting material. acs.org

These rearrangement reactions are driven by the formation of more stable structures, either by relieving ring strain or by forming thermodynamically favored products. chemistrysteps.com For this compound, the presence of the acetyl and ethyl substituents would influence the regioselectivity and feasibility of these rearrangements, potentially directing the reaction toward specific isomers or products.

Table 2: Ring Expansion and Rearrangement Reactions of Quinolinium Systems

Reaction TypeSubstrateReagents/ConditionsProductRef.
1,2-Dearomative Ring ExpansionQuinolinium SaltDiazoacetate-derived GrignardAzepine derivative mdpi.com
1,4-Dearomative Ring ExpansionQuinolinium SaltSilver CatalystFused Azepine derivative mdpi.com
Dearomative Periphery ModificationQuinolinium SaltSubstituent-dependentPyrrolidine-tetrahydroquinoline polycycle acs.org
Ring Expansion (Formation of Quinolinium)N-Substituted IndoleArylchlorodiazirine, PhotochemicalQuinolinium Salt nih.gov, nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

The ¹H-NMR spectrum of 6-Acetyl-1-ethylquinolin-1-ium is expected to show distinct signals corresponding to the ethyl and acetyl groups, as well as the protons of the quinolinium ring system. The positive charge on the nitrogen atom significantly influences the chemical shifts of adjacent protons, causing them to appear at a lower field (higher ppm) compared to neutral quinoline (B57606) analogs.

The protons of the N-ethyl group are anticipated to exhibit a characteristic triplet-quartet pattern. The methyl protons (CH₃) would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons, while the methylene protons (CH₂) would present as a quartet due to coupling with the methyl protons.

The acetyl group's methyl protons (CH₃) are expected to appear as a sharp singlet, as they are not coupled to any neighboring protons. The predicted chemical shifts for these protons are summarized in the table below.

Table 1: Predicted ¹H-NMR Chemical Shift Data for this compound

Group Proton Type Predicted Chemical Shift (ppm) Multiplicity
Ethyl -CH₂- ~4.8 - 5.2 Quartet
Ethyl -CH₃ ~1.6 - 1.9 Triplet
Acetyl -CH₃ ~2.7 - 2.9 Singlet
Quinolinium Ring Aromatic-H ~7.8 - 9.5 Multiplets

The ¹³C-NMR spectrum provides crucial information about the carbon skeleton of the molecule, including the quaternary carbons which are not directly bonded to any protons. In this compound, the quaternary carbons of the quinolinium ring and the carbonyl carbon of the acetyl group are of particular interest.

The presence of the electron-withdrawing acetyl group and the positively charged nitrogen atom will deshield the carbons of the quinolinium ring, causing them to resonate at higher chemical shifts compared to unsubstituted quinoline. The carbonyl carbon of the acetyl group is expected to appear in the characteristic downfield region for ketones.

Table 2: Predicted ¹³C-NMR Chemical Shift Data for Quaternary Carbons in this compound

Carbon Type Predicted Chemical Shift (ppm)
Acetyl Carbonyl (C=O) ~195 - 200
C-6 (attached to acetyl) ~135 - 140
C-8a (ring junction) ~138 - 142
C-4a (ring junction) ~125 - 130

1H-NMR Analysis of Ethyl and Acetyl Protons

Infrared (IR) Spectroscopy for Functional Group Identification.tsijournals.comlew.rovscht.cz

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the acetyl moiety. tsijournals.comvscht.cz The position of this band is sensitive to the electronic environment. For an aryl ketone, this stretching frequency typically appears in the range of 1680-1700 cm⁻¹. vscht.cz The conjugation with the quinolinium ring system may slightly lower this frequency.

Table 3: Predicted IR Absorption Frequencies for the Carbonyl Group

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Acetyl C=O Stretch 1685 - 1695

The quinolinium ring system exhibits a series of characteristic vibrational modes. These include C=C and C=N stretching vibrations within the aromatic rings, as well as in-plane and out-of-plane C-H bending vibrations. The C=C and C=N stretching vibrations of the heterocyclic aromatic system are expected to appear in the 1620-1450 cm⁻¹ region. The C-H out-of-plane bending vibrations are particularly useful for determining the substitution pattern of the aromatic ring.

Table 4: Predicted IR Absorption Frequencies for the Quinolinium Ring

Ring System Vibrational Mode Predicted Frequency Range (cm⁻¹)
Quinolinium C=C and C=N Stretch 1620 - 1450
Quinolinium C-H Out-of-Plane Bending 900 - 675

Analysis of Carbonyl Stretching Frequencies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.tsijournals.com

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. For an ionic compound like this compound, electrospray ionization (ESI) is a suitable technique.

The mass spectrum would show the molecular ion peak corresponding to the cation [this compound]⁺. The exact mass of this cation can be calculated and compared with the experimental value for confirmation of the elemental composition.

Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for N-alkylquinolinium salts include the loss of the N-alkyl group as a neutral alkene (ethene in this case) via a Hofmann-type elimination, or cleavage of the acetyl group.

Table 5: Predicted m/z Values for Key Fragments in the Mass Spectrum of this compound

Ion Proposed Structure Predicted m/z
Molecular Ion [C₁₃H₁₄NO]⁺ 200.11
Fragment 1 [M - C₂H₄]⁺ 172.09
Fragment 2 [M - CH₃CO]⁺ 157.08
Fragment 3 [CH₃CO]⁺ 43.02

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Visible spectroscopy is a crucial technique for probing the electronic structure of this compound. The absorption of ultraviolet and visible light by the molecule induces transitions between electronic energy levels, providing information about its chromophoric system and interaction with its environment.

Electronic Transitions and Chromophoric Behavior

The UV-Vis absorption spectrum of this compound is dominated by the quinolinium ring system, which acts as the primary chromophore. The spectrum typically displays strong absorption bands corresponding to π→π* electronic transitions within the delocalized aromatic system. msu.edu The presence of the acetyl group at the 6-position and the ethyl group at the nitrogen atom modifies the electronic properties of the quinolinium core.

The acetyl group, with its carbonyl moiety, acts as an electron-withdrawing group and an auxochrome, which can extend the conjugation and influence the energy of the molecular orbitals. This typically results in a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 1-ethylquinolin-1-ium cation. The N-ethyl group ensures the permanent cationic nature of the quinolinium system. The electronic absorption spectra of related N-ethylquinolinium salts show that the extensive π-delocalization in the quinoline ring leads to absorption at longer wavelengths compared to smaller heterocyclic systems like pyridinium (B92312). scirp.org For instance, substituting a 1-ethyl-pyridin-4-ium salt with a 1-ethyl-quinolin-4-ium salt in a dye structure can result in a significant bathochromic shift of up to 40 nm. scirp.org

Solvatochromic Studies in Diverse Solvent Systems

Solvatochromism describes the change in the color of a substance, and thus its UV-Vis absorption spectrum, upon a change in solvent polarity. Quinolinium salts are known to exhibit solvatochromism due to their ionic nature and the change in dipole moment upon electronic excitation. tsijournals.com

Studies on structurally similar cyanine (B1664457) dyes containing the 1-ethyl-quinolin-1-ium moiety demonstrate positive solvatochromism. scirp.orgtsijournals.com This means that the wavelength of maximum absorption (λmax) increases, shifting to the red end of the spectrum, as the polarity of the solvent increases. This phenomenon is attributed to the greater stabilization of the more polar excited state compared to the ground state in polar solvents. The acetyl group in this compound can further enhance these solvatochromic effects due to its own polar nature and potential for specific solvent interactions. The color of the compound may change visibly across a range of solvents with different polarities, such as benzene (B151609), chloroform, acetone, ethanol (B145695), and water. tsijournals.com

Table 1: Representative Solvatochromic Behavior of a Structurally Related Quinolinium Dye in Various Solvents Data is illustrative and based on findings for analogous compounds. scirp.orgtsijournals.com

SolventDielectric Constant (ε)λmax (nm)
Benzene2.28460
Chloroform4.81472
Acetone20.7485
Ethanol24.5495
Dimethylformamide (DMF)36.7502
Water80.1510

Analysis of Hydrogen Bonding Effects on Electronic Spectra

Hydrogen bonding plays a significant role in the spectral properties of this compound, particularly in protic solvents like ethanol or water. The primary site for hydrogen bond donation from the solvent is the oxygen atom of the acetyl group's carbonyl.

The formation of a hydrogen bond can stabilize the ground state or the excited state of the molecule to different extents, leading to shifts in the absorption spectrum. mdpi.com Typically, for a C=O group, hydrogen bonding to the oxygen lone pair stabilizes the n-orbitals, which would cause a blue shift (hypsochromic shift) in n→π* transitions. However, for the dominant π→π* transitions in this aromatic system, hydrogen bonding can lead to a red shift (bathochromic shift). mdpi.com This occurs because the hydrogen bond can enhance the electron-withdrawing effect of the acetyl group, further polarizing the molecule and lowering the energy of the π* excited state. mst.edu The study of spectral shifts in mixed solvent systems (e.g., DMF-ethanol) can be used to investigate the stoichiometry and energetics of the hydrogen bonding interactions between the solute and solvent molecules. scirp.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Cation-Anion Interactions and Crystal Packing

As an organic salt, the solid-state structure of this compound is defined by strong electrostatic interactions between the this compound cation and its associated anion (e.g., chloride, bromide, iodide, or others). The relative size, shape, and charge distribution of the cation and anion are the primary determinants of the crystal lattice energy and the resulting packing motif. ecut.edu.cn

The positive charge is largely localized on the quinolinium ring system, particularly the nitrogen atom. The anion positions itself to maximize electrostatic attraction with these positive centers. nih.gov The nature of the anion significantly influences these interactions; small, hard anions like chloride tend to form more localized, directional interactions, whereas larger, more diffuse anions like hexafluorophosphate (B91526) may result in different packing arrangements. rsc.org These primary coulombic forces, supplemented by weaker interactions, dictate how the ions arrange themselves into a stable, repeating three-dimensional lattice. rsc.org

Intermolecular Interactions and π-π Stacking

Beyond the dominant cation-anion forces, the crystal structure is stabilized by a network of weaker intermolecular interactions. For this compound, the most significant of these are π-π stacking interactions between the planar aromatic quinolinium rings. mdpi.com

In the crystal lattice, the planar cations will tend to stack on top of one another in an offset fashion to minimize electrostatic repulsion between the positively charged rings while maximizing attractive van der Waals and π-electron cloud interactions. researchgate.net The typical centroid-to-centroid distance for such π-π stacking is in the range of 3.3 to 3.8 Å. These interactions are crucial for the formation of ordered supramolecular assemblies. rsc.org Additionally, weak C–H···O hydrogen bonds, involving the hydrogen atoms of the ethyl group or the quinolinium ring and the oxygen atom of the acetyl group on a neighboring cation, or C–H···anion interactions, can further stabilize the crystal packing. rsc.org The specific arrangement is a complex interplay of all these forces, which aims to achieve the most thermodynamically stable crystal structure.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. faccts.deresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. faccts.de For 6-Acetyl-1-ethylquinolin-1-ium, DFT studies provide fundamental insights into its stability and chemical behavior.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability. uni-muenchen.de A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. uni-muenchen.de

For this compound, the HOMO is primarily localized on the acetyl group and the benzene (B151609) ring of the quinoline (B57606) system, indicating that these are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed across the pyridinium (B92312) ring, highlighting this region as the likely site for nucleophilic attack. The specific energy values for the HOMO, LUMO, and the energy gap are typically calculated using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net

Table 1: Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO Value not available
LUMO Value not available
Energy Gap (ΔE) Value not available

Note: Specific calculated values for this compound are not available in the searched literature. The table structure is provided for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. uni-muenchen.de Green and yellow represent regions of neutral or intermediate potential. uni-muenchen.de

An MEP map of this compound would show the most negative potential (red) localized around the oxygen atom of the acetyl group, confirming it as the primary site for electrophilic interaction. The positive charge of the cation would result in a significant blue region across the quinolinium ring system, particularly around the nitrogen atom and the attached ethyl group, indicating these as the electrophilic centers of the molecule susceptible to attack by nucleophiles. researchgate.net

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. mdpi.comacs.org These global reactivity descriptors provide a quantitative measure of the molecule's stability and reactivity. acs.org

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the HOMO-LUMO energy gap. Harder molecules have a larger energy gap and are less reactive. respectprogram.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Softer molecules are more reactive. respectprogram.org

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. respectprogram.org

For this compound, its cationic nature would result in a high electronegativity and a significant electrophilicity index, classifying it as a strong electrophile.

Table 2: Quantum Chemical Descriptors for this compound

Descriptor Formula Calculated Value
Electronegativity (χ) χ = -(E_HOMO + E_LUMO)/2 Value not available
Chemical Hardness (η) η = (E_LUMO - E_HOMO)/2 Value not available
Chemical Softness (S) S = 1/η Value not available
Electrophilicity Index (ω) ω = χ²/2η Value not available

Note: Specific calculated values for this compound are not available in the searched literature. The table structure is provided for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent fields, making it a primary tool for predicting electronic excitation energies and simulating UV-Vis spectra. researchgate.net

TD-DFT calculations can predict the electronic transitions of a molecule, providing the absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the intensity of the absorption bands in a UV-Vis spectrum. For this compound, the simulations would likely predict strong absorptions corresponding to π→π* transitions within the quinolinium ring system. The acetyl substituent would also influence the electronic spectrum.

Similarly, DFT calculations can be used to compute the vibrational frequencies of a molecule, allowing for the simulation of its Infrared (IR) spectrum. The calculated spectrum would show characteristic peaks for the C=O stretch of the acetyl group, C-H stretches of the aromatic and ethyl groups, and the various vibrations of the quinolinium ring.

A key aspect of computational chemistry is the validation of theoretical results against experimental data. The simulated UV-Vis and IR spectra for this compound would be compared with experimentally recorded spectra. A good correlation between the calculated and experimental spectra validates the computational model and allows for a confident assignment of the observed spectral bands to specific electronic transitions or molecular vibrations. For instance, experimental IR spectra often show shifts compared to calculated values due to factors like the physical state and anharmonicity, which can be accounted for by using scaling factors. researchgate.net

Table 3: Comparison of Simulated and Experimental Spectroscopic Data

Spectrum Calculated Peak (nm or cm⁻¹) Experimental Peak (nm or cm⁻¹) Assignment
UV-Vis Value not available Value not available π→π* transition
IR Value not available Value not available C=O stretch
IR Value not available Value not available Aromatic C-H stretch

Note: Specific calculated and experimental values for direct correlation for this compound are not available in the searched literature. The table structure is provided for illustrative purposes.

Simulation of UV-Vis and IR Spectra

Mechanistic Studies and Reaction Pathway Analysis

Computational chemistry provides powerful tools to explore the intricate details of chemical reactions at a molecular level. nih.gov For a compound like this compound, theoretical studies are crucial for understanding its reactivity, predicting outcomes, and designing new synthetic methodologies. Such studies typically begin by mapping the potential energy surface to identify reactants, products, and the transition states that connect them. nih.gov

While specific catalytic cycles involving this compound are not extensively documented, its structure suggests potential involvement in various catalytic transformations analogous to other N-alkylquinolinium salts. These often act as electrophiles, particularly for dearomatization reactions. acs.orgacs.org A plausible catalytic cycle, for instance in a copper-catalyzed asymmetric alkynylation, can be hypothesized. acs.org

The cycle would likely commence with the in situ generation of the this compound cation from a suitable precursor. A copper acetylide complex, formed from a copper(I) salt, a ligand, and a terminal alkyne, would then act as the nucleophile. acs.org The key step involves the nucleophilic attack of the copper acetylide on the quinolinium ring, a process whose enantioselectivity is dictated by the chiral ligand. acs.org This dearomatization step would generate a dihydroquinoline intermediate. Subsequent protonation or other workup steps would yield the final product and regenerate the catalyst.

Another potential catalytic pathway involves [3+3] cycloaddition reactions. In such scenarios, the quinolinium salt could react with an in situ generated ylide. nih.gov The reaction would proceed through a dearomatizing cycloaddition, leading to complex polycyclic structures. nih.gov

Table 1: Plausible Intermediates in a Hypothetical Copper-Catalyzed Alkynylation of this compound

IntermediateDescriptionRole in Catalytic Cycle
Copper(I)-Ligand ComplexA chiral ligand coordinates to a copper(I) salt.Initial catalyst activation.
Copper AcetylideThe copper complex reacts with a terminal alkyne.The active nucleophile.
Dihydroquinoline AdductFormed after the nucleophilic attack on the quinolinium cation.The product of the key C-C bond formation step.

The prediction of regioselectivity and stereoselectivity is a cornerstone of computational organic chemistry. For this compound, nucleophilic attack can principally occur at the C2 or C4 positions of the quinolinium ring. The outcome is governed by a delicate balance of electronic and steric factors. Density Functional Theory (DFT) calculations are a common tool to analyze the transition states for competing pathways, with the lower energy pathway indicating the favored regioisomer. researchgate.net

In a multicomponent reaction involving an aniline, a diazo compound, and an N-alkylquinolinium salt, excellent regioselectivity for the C4 position has been observed. acs.org Computational models for this system suggested that hydrogen bonding and π-π stacking interactions in the transition state direct the nucleophile to the C4 position over the C2 position. acs.org For this compound, the acetyl group at C6, being an electron-withdrawing group, would further influence the electron distribution in the ring, potentially enhancing the electrophilicity at C4.

Stereoselectivity in reactions of quinolinium salts is often controlled by chiral catalysts, such as those based on copper-bis(oxazoline) complexes or chiral Brønsted acids. acs.orgmdpi.com Computational modeling helps to rationalize the observed enantiomeric excess by comparing the energies of the diastereomeric transition states. qcware.commdpi.com The model that predicts the experimentally observed major enantiomer is the one where the transition state leading to it is lowest in energy.

Hydrogen bonding is a critical non-covalent interaction that can significantly influence reaction pathways by stabilizing transition states or intermediates. csic.essemanticscholar.org In the context of reactions involving this compound, hydrogen bonds can play several roles. The carbonyl oxygen of the acetyl group is a hydrogen bond acceptor. In reactions with protic nucleophiles or in the presence of hydrogen-bond donor catalysts (like thioureas or diols), this group could pre-organize the reactants, influencing stereoselectivity. semanticscholar.orgacs.org

Furthermore, hydrogen bonding can be the primary mode of activation for certain catalysts. csic.es A chiral catalyst can use hydrogen bonds to bind to the substrate, creating a chiral environment that directs the approach of the other reactant. semanticscholar.org It has been proposed that hydrogen bonding between the N-H functionality of an ammonium (B1175870) ylide and the bromide counter-ion of a quinolinium salt can help rationalize the regioselective outcome of their reaction. acs.org The interaction helps to position the nucleophile favorably for attack at the C4 position of the quinolinium ring. acs.org In proton transfer reactions, which are fundamental to many catalytic cycles, strong hydrogen bonds are often precursors to the actual bond-breaking and bond-forming events. mdpi.com

Regioselectivity and Stereoselectivity Predictions

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time. conicet.gov.aracs.org These simulations are invaluable for understanding the dynamic behavior of molecules like this compound in different environments.

The this compound cation possesses conformational flexibility primarily around the ethyl and acetyl substituents. The ethyl group can rotate around the C-N bond, and the acetyl group can rotate around the C-C bond connecting it to the quinoline ring. MD simulations can be employed to explore the potential energy surface and identify the most stable conformers and the energy barriers between them. nih.govmdpi.com

The interactions of this compound with its surroundings are critical to its properties in both solution and the solid state. As an ionic compound, electrostatic forces are dominant, but other interactions like hydrogen bonding, π-π stacking, and van der Waals forces are also significant. mdpi.comresearchgate.net

In Solution: In a solvent, the quinolinium cation will be solvated by solvent molecules. acs.org In polar solvents, strong ion-dipole interactions will occur. nih.gov If the solvent can act as a hydrogen bond donor, it can interact with the acetyl oxygen. In ionic liquid systems, where the counter-ion is also a large organic molecule, specific ion-pairing and the formation of charged clusters can occur. nih.govmdpi.com MD simulations can reveal the structure of the solvation shell, the dynamics of solvent exchange, and the propensity for ion-pairing. acs.orgacs.org

In the Solid State: In the crystalline form, the packing of the this compound cations and their counter-ions is determined by a complex interplay of intermolecular forces that seek to maximize packing efficiency and stabilize the lattice. researchgate.netresearchgate.net Crystal structure analysis of similar quinolinium salts reveals common packing motifs. nih.govkuleuven.be These often include π-π stacking between the aromatic quinolinium rings of adjacent cations. nih.gov The distance between the stacked rings is typically in the range of 3.3 to 3.7 Å. nih.gov Hydrogen bonds, often involving the counter-ion or solvent molecules of crystallization, are also crucial in directing the three-dimensional architecture. researchgate.net The acetyl group of this compound could participate in C-H···O hydrogen bonds with neighboring cations or anions.

Computational methods like CrystalExplorer can be used to visualize and quantify these intermolecular interactions. nih.govmdpi.com The interaction energies between molecular pairs within the crystal can be calculated and partitioned into electrostatic, dispersion, repulsion, and polarization components. nih.govmdpi.com For similar organic salts, dispersion energy is often found to be a dominant stabilizing contributor, alongside electrostatics. mdpi.com

Table 2: Summary of Potential Intermolecular Interactions for this compound

Interaction TypeDescriptionTypical Energy Range (kJ/mol)Environment
Ion-IonElectrostatic attraction/repulsion between the quinolinium cation and its counter-ion.Highly variable, >100Solid State, Solution (Ion Pairs)
Ion-DipoleInteraction between the cation and polar solvent molecules.40 - 600 nih.govSolution
π-π StackingAttraction between the aromatic rings of two quinolinium cations.10 - 50Solid State, Concentrated Solutions
Hydrogen Bondinge.g., C-H···O involving the acetyl group and an acceptor.4 - 40 csic.esSolid State, Solution (with H-bond donors/acceptors)
van der WaalsDispersion and repulsion forces between all atoms.2 - 10All Environments

Advanced Applications in Synthetic Methodologies and Material Sciences Academic Focus

Quinolinium Salts as Versatile Synthetic Intermediates

Quinolinium salts are highly valued as synthetic intermediates due to their ready accessibility and inherent reactivity, which allows for the efficient construction of complex molecular architectures. researchgate.netthieme-connect.comresearchgate.net These compounds are frequently employed in the synthesis of fused heterocyclic systems and serve as foundational building blocks for a variety of organic molecules. researchgate.netthieme-connect.comresearchgate.net Their utility is underscored by their application in methodologies that are often operationally simple, atom-efficient, and environmentally conscious. thieme-connect.comdntb.gov.ua

Precursors for Annulated Heterocyclic Systems

A significant application of quinolinium salts lies in their role as precursors for annulated heterocyclic systems. researchgate.netthieme-connect.comthieme-connect.com These salts readily react with various partners to create fused ring structures, a challenging yet crucial goal in synthetic organic chemistry. researchgate.netthieme-connect.com The diverse reactivity of different types of quinolinium salts, including N-alkyl quinolinium salts, quinolinium zwitterionic tosylates, and N-iminoquinolinium salts, allows for a wide range of annulation reactions. researchgate.netthieme-connect.com

Recent research has highlighted several key transformations:

Cycloaddition Reactions: N-alkyl quinolinium salts participate in [3+2] cycloaddition reactions with electron-deficient alkenes to form pyrrolo[1,2-a]quinoline (B3350903) derivatives. thieme-connect.com

Multicomponent Reactions: Rhodium-catalyzed multicomponent reactions involving quinolines, diazo compounds, and alkynes can lead to the regioselective synthesis of indolizine (B1195054) or 1,4-oxazepine (B8637140) derivatives. thieme-connect.com

Dearomative Cycloadditions: Copper-catalyzed dearomative [5+1] cycloaddition of quinolinium zwitterionic tosylates with terminal alkynes provides access to the pyrazino[1,2-a]quinoline skeleton. thieme-connect.com

These examples demonstrate the power of quinolinium salts to facilitate the construction of complex, polycyclic heterocyclic frameworks. researchgate.netthieme-connect.comthieme-connect.com

Building Blocks for Complex Organic Molecules

Beyond their use in forming fused rings, quinolinium salts are fundamental building blocks in the synthesis of more intricate organic molecules. researchgate.net Their ability to undergo various transformations, including nucleophilic addition and cycloaddition, makes them valuable synthons. arkat-usa.org For instance, the reaction of quinolinium salts with phenols can lead to the formation of dibenzazocines through a tandem dinucleophilic addition. arkat-usa.org Furthermore, rhodium(III)-catalyzed multiple C-H activation and annulation of arylpyridiniums with alkynes can produce highly substituted polyheteroaromatic compounds based on quinolinium structures, some of which exhibit intense fluorescence. nih.gov

The versatility of quinolinium salts is further demonstrated by their use in dearomative periphery modification strategies, which can transform them into structurally dense pyrrolidine (B122466)–tetrahydroquinoline polycyclic systems with high regio- and diastereoselectivity. acs.org These synthetic strategies often utilize readily available starting materials and can be performed under environmentally friendly conditions. acs.org

Catalytic Roles of Quinolinium-based Systems

Quinolinium-based systems have emerged as effective catalysts in various chemical transformations. dntb.gov.uaacs.orgacs.org Their catalytic activity often stems from their ability to act as organophotoredox catalysts. acs.org Upon photoexcitation, quinolinium ions can facilitate single electron transfer processes, initiating a cascade of reactions. acs.org

Recent developments in this area include:

Photocatalytic Oxidation: Quinolinium ions have been shown to photocatalyze the oxidation of various substrates. For example, quinolinium-grafted polyoxometalates (Q-POMs) have been developed for the efficient one-step aerobic oxidation of benzyl (B1604629) alcohols to benzoic acids under blue light irradiation. acs.orgbohrium.com This system leverages the light-responsive nature of the quinolinium moiety and the electron storage-transfer properties of the POM backbone. bohrium.com

C-C Cross-Couplings: A dual photocatalytic system employing a quinoline-based organophotoredox catalyst and a cobaloxime catalyst has been developed for oxidative C-C cross-couplings with the release of hydrogen gas. acs.org Mechanistic studies suggest a proton activation mode for the quinoline-based catalyst. acs.org

Selective Photo-oxygenation: A quinolinium-based photo-oxygenation catalyst has been designed to selectively target and degrade amyloid-β aggregates, which are associated with neurodegenerative diseases. bohrium.com The catalyst's activity is enhanced by the restricted intramolecular rotation upon binding to the amyloid fibrils. bohrium.com

These examples highlight the growing importance of quinolinium-based systems in the development of novel and efficient catalytic methodologies.

Development of Optoelectronic Materials

The unique optical and electronic properties of quinolinium derivatives have positioned them as promising candidates for the development of advanced optoelectronic materials. researchgate.netthieme-connect.comnih.govresearchgate.netnih.govmdpi.com Their rigid molecular architecture and extended π-conjugated systems often lead to desirable characteristics such as high fluorescence quantum yields and large Stokes shifts. nih.gov

Design of Cyanine (B1664457) Dyes with Quinolinium Cores

Cyanine dyes incorporating a quinolinium core are a significant class of organic molecules with applications in various technological fields. researchgate.netnih.govnih.gov The length of the polymethine chain connecting the heterocyclic nuclei in cyanine dyes is a key determinant of their absorption wavelength, with an increase of approximately 100 nm for each additional vinyl group. nih.govsci-hub.se This tunability allows for the design of dyes that absorb and fluoresce across the visible and near-infrared (NIR) regions of the electromagnetic spectrum. nih.govsci-hub.se

The synthesis of cyanine dyes with quinolinium cores can be achieved through various condensation reactions. nih.gov For example, symmetrical monomethine cyanines can be prepared by the condensation of two quinolinium quaternary salts, while asymmetrical dyes are often synthesized by first preparing a hemicyanine intermediate which then reacts with a second quinolinium salt. nih.gov Pentamethine and heptamethine cyanine dyes, which absorb in the NIR region, are of particular interest for applications such as photothermal therapy and medical diagnostics. researchgate.net

Solvatochromic Dyes for Sensing Applications

Solvatochromic dyes, which exhibit a change in their absorption or emission spectra in response to the polarity of their environment, represent another important application of quinolinium-based systems. nih.govwiley.comacs.org This property arises from the interaction between the dye's dipole moment and the surrounding solvent molecules. acs.org

Quinolinium-based merocyanine (B1260669) dyes have been shown to be effective solvatochromic sensors. nih.govresearchgate.net For instance, 7H-indolo[1,2-a]quinolinium merocyanine has been successfully employed as a water sensor in various organic solvents. nih.gov The position of the dye's absorption band shifts predictably with increasing water content, allowing for quantitative determination. nih.gov The sensitivity of these sensors is influenced by the difference in polarity between the organic solvent and water, as well as the preferential solvation of the dye by water molecules. nih.gov

Furthermore, the combination of solvatochromic dyes with nanomaterials, such as single-walled carbon nanotubes (SWCNTs), can lead to enhanced sensor sensitivity. acs.org The physisorbed dye can modulate the fluorescence response of the SWCNT to changes in the chemical environment, such as pH. acs.org

Information on "6-Acetyl-1-ethylquinolin-1-ium" is Not Currently Available

Following a comprehensive search of available scientific literature and chemical databases, no specific information or research data could be found for the chemical compound "this compound" within the scope of advanced applications in synthetic methodologies and material sciences, particularly concerning its use as an ionic liquid.

The investigation sought to uncover detailed research findings on its solvent properties for chemical separations and the influence of its specific cation structure on thermodynamic properties. However, the search yielded no dedicated studies, experimental data, or theoretical models for this particular compound.

While general research exists on quinolinium-based ionic liquids, these studies typically focus on derivatives with varying N-alkyl chains (such as butyl, hexyl, or octyl groups) and their properties when paired with common ionic liquid anions. The unique structural combination of a 6-acetyl group and a 1-ethyl group on the quinolinium cation does not appear in the reviewed literature, and therefore, no data tables or detailed research findings on its specific characteristics can be provided.

Consequently, the requested article focusing solely on the advanced applications of "this compound" as an ionic liquid cannot be generated at this time due to the absence of relevant scientific information.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes for Diverse 6-Acetyl-1-ethylquinolinium Derivatives

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 6-acetyl-1-ethylquinolinium derivatives. While the direct synthesis of this specific salt is not extensively documented, established methods for quinoline (B57606) and quinolinium salt synthesis provide a strong foundation for future exploration.

A plausible and direct approach to synthesizing the parent compound, 6-acetyl-1-ethylquinolin-1-ium, would involve the ethylation of 6-acetylquinoline (B1266891). This precursor, 6-acetylquinoline, can be prepared through various established methods, including the Friedel-Crafts acylation of quinoline or through a Skraup synthesis using 4-aminoacetophenone. The subsequent N-alkylation with an ethylating agent, such as ethyl iodide or ethyl triflate, would yield the desired quinolinium salt. A patent for dyeing keratinous fibers mentions the related compound 1-ethylquinolin-1-ium-6-carbaldehyde, suggesting the feasibility of substitution at the 6-position. googleapis.com

Future research could focus on expanding the diversity of 6-acetyl-1-ethylquinolinium derivatives through multicomponent reactions. For instance, a four-component coupling of an N-ethylaniline, an appropriate aldehyde, an alkyne, and an acid could offer a convergent and atom-economical route to a variety of substituted quinolinium salts. google.com This strategy would allow for the systematic variation of substituents on the quinoline core, enabling the fine-tuning of the compound's electronic and steric properties.

Another promising avenue is the modification of existing quinoline scaffolds. For example, transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be employed on halogenated quinoline precursors to introduce the acetyl group or other functionalities prior to or after N-ethylation. researchgate.net The synthesis of various substituted quinolinium salts has been reported, including those with different alkyl chains and counter-ions, providing a blueprint for creating a library of 6-acetyl-1-ethylquinolinium derivatives. google.com.naresearchgate.net

The following table outlines potential synthetic strategies for 6-acetyl-1-ethylquinolinium and its derivatives, based on established methodologies for related compounds.

Strategy Precursors Reagents and Conditions Potential Derivatives Reference for Analogy
N-Alkylation6-Acetylquinoline, Ethyl IodideHeat in a suitable solvent (e.g., acetonitrile)This compound iodide google.com
Multicomponent ReactionN-Ethylaniline, Aldehyde, Alkyne, AcidMild reaction conditionsVariously substituted quinolinium salts google.com
Cross-Coupling6-Bromo-1-ethylquinolinium, Acetylating agentPalladium catalyst, base6-Acetyl-1-ethylquinolinium derivatives researchgate.net

Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms involving 6-acetyl-1-ethylquinolinium is crucial for optimizing existing transformations and discovering new reactivity. The presence of the acetyl group at the 6-position and the ethyl group on the nitrogen atom introduces specific electronic and steric features that warrant detailed investigation.

A key area for mechanistic study is the formation and reactivity of quinolinium ylides. Deprotonation of a precursor salt can lead to the formation of a quinolinium ylide, a versatile 1,3-dipole. nih.gov The reaction of these ylides with various dipolarophiles in [3+2] cycloaddition reactions is a powerful tool for the synthesis of fused heterocyclic systems like pyrrolo[1,2-a]quinolines. nih.gov Mechanistic studies could employ a combination of kinetic analysis, in-situ spectroscopy (e.g., NMR, IR), and trapping experiments to elucidate the nature of the ylide intermediate and the factors governing the regio- and stereoselectivity of its reactions. googleapis.comresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the transition states and reaction pathways. google.com For instance, DFT calculations can be used to model the 1,4-conjugate addition of nucleophiles to the quinolinium ring, helping to rationalize the observed regioselectivity. googleapis.com Furthermore, computational studies can predict the impact of the acetyl group's electron-withdrawing nature on the stability and reactivity of the quinolinium salt and its corresponding ylide.

The photophysical properties of 6-acetyl-1-ethylquinolinium also merit investigation. Quinolinium salts are known to be photoactive and can participate in photoinduced electron transfer (PET) processes. Time-resolved fluorescence spectroscopy and laser flash photolysis are powerful techniques to study the excited states of these molecules and their interactions with other species. Understanding these photophysical processes is essential for their potential application as photocatalysts.

Rational Design of Quinolinium Salts for Specific Chemical Transformations

The modular nature of quinolinium salt synthesis allows for the rational design of derivatives of 6-acetyl-1-ethylquinolinium tailored for specific applications in chemical transformations. By modifying the substituents on the quinoline core, the counter-ion, or the N-alkyl group, it is possible to fine-tune the compound's properties.

For example, in the realm of catalysis, the electronic properties of the quinolinium salt are critical. The introduction of electron-donating or electron-withdrawing groups at various positions on the quinoline ring can modulate the redox potential of the salt, which is a key parameter in its function as a photocatalyst. The acetyl group at the 6-position already imparts an electron-withdrawing character, and this effect can be further tuned by introducing other substituents.

The design of quinolinium-based fluorescent probes is another area of significant interest. The fluorescence properties of quinolinium salts are sensitive to their environment, making them suitable as sensors. By strategically functionalizing the 6-acetyl-1-ethylquinolinium scaffold, for instance by incorporating a recognition moiety for a specific analyte, it is possible to design probes that signal the presence of the analyte through a change in fluorescence. The synthesis of a highly tunable quinoline-based fluorescent scaffold has been demonstrated, providing a roadmap for such rational design.

Furthermore, quinolinium salts have been investigated as inhibitors of enzymes such as acetylcholinesterase. The rational design of 6-acetyl-1-ethylquinolinium derivatives as enzyme inhibitors would involve computational docking studies to predict the binding interactions with the active site of the target enzyme, followed by the synthesis and biological evaluation of the most promising candidates.

The following table provides examples of how the rational design of 6-acetyl-1-ethylquinolinium derivatives could be approached for specific applications.

Application Design Strategy Desired Property Reference for Analogy
PhotocatalysisIntroduction of electron-donating/withdrawing groupsTunable redox potential
Fluorescent ProbesIncorporation of a recognition moietyAnalyte-specific fluorescence response
Enzyme InhibitionDocking-guided modification of substituentsHigh binding affinity and selectivity

Integration of Quinolinium Chemistry with Emerging Synthetic Paradigms

The integration of 6-acetyl-1-ethylquinolinium chemistry with emerging synthetic paradigms such as flow chemistry and photoredox catalysis holds immense promise for developing more efficient, sustainable, and scalable chemical processes.

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and ease of scalability. The synthesis of quinolinium derivatives and their subsequent reactions can be readily adapted to continuous flow systems. For instance, the synthesis of pyrrolo[1,2-a]quinolines via a cascade reaction has been successfully demonstrated in a flow reactor. This approach allows for the safe handling of reactive intermediates and can lead to higher yields and purities of the final products. The application of flow chemistry has been explored for the synthesis of various biologically relevant compound libraries.

The photocatalytic properties of quinolinium salts make them ideal candidates for use in visible-light-mediated organic transformations. Acridinium and quinolinium ion derivatives have been highlighted as efficient organic photoredox catalysts. The 6-acetyl-1-ethylquinolinium scaffold, with its inherent photoactivity, could be employed as a metal-free photocatalyst for a variety of reactions, such as C-H functionalization, atom transfer radical cyclization, and the generation of reactive radical intermediates. The combination of flow chemistry and photoredox catalysis, often referred to as "photo-flow" chemistry, is a particularly powerful approach that can enable reactions that are difficult to achieve under conventional conditions.

The table below summarizes the potential benefits of integrating 6-acetyl-1-ethylquinolinium chemistry with emerging synthetic paradigms.

Paradigm Potential Advantages Example Application Reference for Analogy
Flow ChemistryEnhanced reaction control, improved safety, scalabilityContinuous synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives
Photoredox CatalysisMetal-free catalysis, mild reaction conditionsVisible-light-mediated C-H functionalization
Immobilized CatalysisCatalyst recovery and reuse, improved sustainabilityHeterogeneous photocatalysis for organic synthesis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.